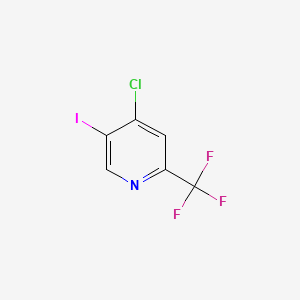
4-氯-5-碘-2-(三氟甲基)吡啶
描述
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a chemical compound used as a reagent in the synthesis of aminoisoindoles . It is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine and its derivatives generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is C6H2ClF3IN . The structure of this compound includes a pyridine ring with chlorine, iodine, and trifluoromethyl groups attached to it .Chemical Reactions Analysis
The major use of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a solid at 20°C . Its melting point ranges from 126.0 to 130.0°C .科学研究应用
Halogen Exchange and Electrophilic Substitutions
Research has demonstrated that halogenated pyridines, similar in structure to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, can undergo halogen exchange reactions leading to site-selective electrophilic substitutions. This process, explored in the context of 2-chloro-6-(trifluoromethyl)pyridine, showcases the compound's potential as a precursor for further chemical modifications through reactions such as halogen/metal exchange and electrophilic trapping, paving the way for the synthesis of complex molecules for various applications (Mongin, Tognini, Cottet, & Schlosser, 1998).
Interaction with Iodine
The interaction between 5-trifluoromethyl-pyridine-2-thione (a compound with structural similarities to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine) and molecular iodine has been studied, revealing the formation of a complex with potential implications in various chemical processes. This study highlights the reactivity of such compounds with halogens, suggesting utility in the synthesis of novel chemical entities (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Carboxylation and Functionalization
Further research into chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds structurally related to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, has shown that these can be converted into various carboxylic acids. This demonstrates the compound's versatility in being selectively deprotonated and subsequently carboxylated, offering pathways for the synthesis of diverse chemical structures for research and industrial applications (Cottet, Marull, Mongin, & Schlosser, 2004).
Synthesis of Boronic Acids
The synthesis of boronic acids from halogenated pyridines, akin to 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine, has been explored, with the transformation of 2-chloro-4-iodo-5-trifluoromethyl pyridine into 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid being particularly noteworthy. This process exemplifies the compound's potential as a building block in the creation of boronic acids, which are valuable intermediates in organic synthesis and medicinal chemistry (Liu, 2014).
安全和危害
This compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
未来方向
属性
IUPAC Name |
4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNLJEHWSRSJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine | |
CAS RN |
1027818-88-7 | |
| Record name | 4-chloro-5-iodo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


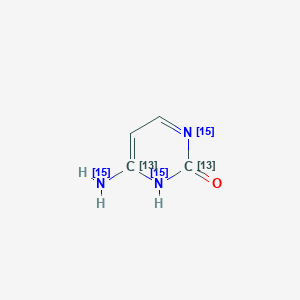

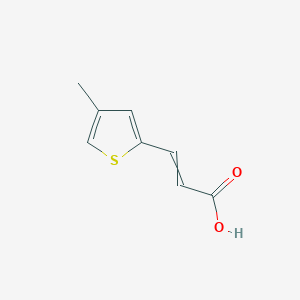
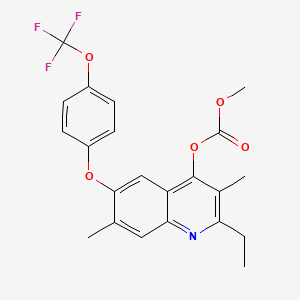
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
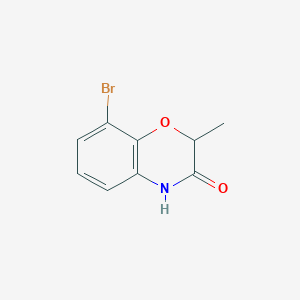
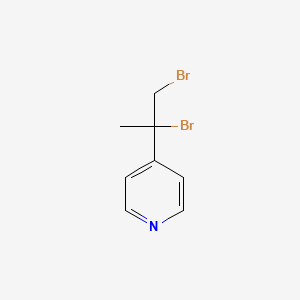
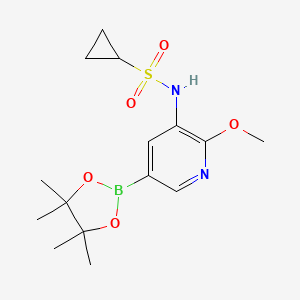
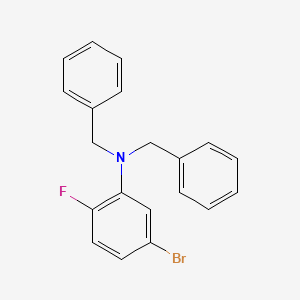
![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)